4-Methoxynaphthalene-1,8-diol
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Overview
Description
4-Methoxynaphthalene-1,8-diol is an organic compound belonging to the naphthalene family. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 4th position and hydroxyl groups (-OH) at the 1st and 8th positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1,8-diol can be achieved through several methods. One common approach involves the methylation of 1,8-dihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methoxynaphthalene-1,8-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalene-1,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
1,8-Dihydroxynaphthalene: Lacks the methoxy group, leading to different chemical properties.
4-Methoxy-1-naphthol: Similar structure but with only one hydroxyl group.
Naphthoquinones: Oxidized derivatives with distinct redox properties.
Uniqueness: 4-Methoxynaphthalene-1,8-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer specific reactivity and potential biological activities. Its dual functionality allows for diverse chemical transformations and applications .
Properties
CAS No. |
61836-39-3 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxynaphthalene-1,8-diol |
InChI |
InChI=1S/C11H10O3/c1-14-10-6-5-9(13)11-7(10)3-2-4-8(11)12/h2-6,12-13H,1H3 |
InChI Key |
OKGGKXOMTQAJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)O)O |
Origin of Product |
United States |
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